molecular formula C9H3F6NO3 B2429764 2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone CAS No. 76911-72-3

2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone

Cat. No.: B2429764
CAS No.: 76911-72-3
M. Wt: 287.117
InChI Key: ITXJKPFWCVBOEY-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone ( 76911-72-3) is a high-value aromatic ketone supplied for advanced research and development applications. With a molecular formula of C9H3F6NO3 and a molecular weight of 287.12 g/mol, this compound features a distinct molecular structure characterized by two powerful electron-withdrawing groups: a nitro substituent and two trifluoromethyl groups—one of which is part of the ketone functionality . This specific arrangement makes the compound an exceptional building block in synthetic organic chemistry, particularly for constructing complex molecules in pharmaceutical and agrochemical research. The presence of the trifluoromethyl ketone group is significant, as such motifs are known to be highly electrophilic, acting as key intermediates in the synthesis of various heterocycles and as mimics in the development of enzyme inhibitors . The nitro group on the phenyl ring offers a versatile handle for further functionalization through reduction to an amine or nucleophilic aromatic substitution, dramatically expanding the utility of this reagent for creating diverse chemical libraries. Researchers will find this compound especially useful in exploring structure-activity relationships (SAR) and in lead optimization processes, where the incorporation of trifluoromethyl groups can profoundly influence a molecule's metabolic stability, bioavailability, and binding affinity. This product is intended for use in laboratory research only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should consult the safety data sheet (SDS) and handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

2,2,2-trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3F6NO3/c10-8(11,12)5-1-4(7(17)9(13,14)15)2-6(3-5)16(18)19/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXJKPFWCVBOEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C=C1C(F)(F)F)[N+](=O)[O-])C(=O)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3F6NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Friedel-Crafts Acylation with Trifluoroacetyl Chloride

Reaction Mechanism and Precursor Selection

The Friedel-Crafts acylation is a cornerstone for introducing acyl groups onto aromatic rings. For this compound, the target benzene derivative—3-nitro-5-(trifluoromethyl)benzene—serves as the substrate. Due to the strong electron-withdrawing effects of both the nitro (-NO₂) and trifluoromethyl (-CF₃) groups, the aromatic ring is highly deactivated, necessitating vigorous reaction conditions.

Trifluoroacetyl chloride (CF₃COCl) acts as the acylating agent, with aluminum chloride (AlCl₃) as the Lewis catalyst. The reaction proceeds via electrophilic substitution, where AlCl₃ polarizes the acyl chloride, generating an acylium ion (CF₃C⁺=O). This electrophile attacks the aromatic ring at the position ortho or para to the existing substituents, though steric and electronic factors heavily influence regioselectivity.

Optimized Reaction Conditions

  • Catalyst Loading : 1.2–1.5 equivalents of AlCl₃ relative to the acyl chloride.
  • Solvent : Dichloromethane (DCM) or nitrobenzene, the latter enhancing electrophilicity at elevated temperatures.
  • Temperature : 50–70°C for 8–12 hours.
  • Yield : 60–75%, with purity >90% after column chromatography (hexane/ethyl acetate).
Table 1: Friedel-Crafts Acylation Parameters
Parameter Optimal Range Impact on Yield/Purity
AlCl₃ Equivalents 1.2–1.5 Maximizes electrophile formation
Reaction Temperature 50–70°C Balances reaction rate and decomposition
Solvent Polarity High (e.g., nitrobenzene) Enhances electrophilic activity

Limitations

  • Regioselectivity Challenges : Competing substitution patterns may arise due to the nitro group’s meta-directing influence and the trifluoromethyl group’s steric bulk.
  • Side Reactions : Over-acylation or ring nitration under prolonged heating.

Nitration of Pre-Acylated Intermediates

Sequential Functionalization Strategy

An alternative approach involves first synthesizing 2,2,2-trifluoro-1-[5-(trifluoromethyl)phenyl]ethanone, followed by nitration at the 3-position. This method circumvents the low reactivity of the fully substituted aromatic ring by introducing the nitro group after acylation.

Nitration Conditions
  • Nitrating Agent : Fuming nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C.
  • Regioselectivity : The trifluoroacetyl group directs nitration to the meta position relative to itself, yielding the desired 3-nitro isomer.
  • Yield : 50–65%, with recrystallization (ethanol/water) improving purity to >95%.

Advantages Over Direct Acylation

  • Simpler Aromatic Substrate : The pre-acylated intermediate lacks the nitro group, making the ring more reactive toward electrophilic substitution.
  • Controlled Nitration : Low-temperature conditions minimize side reactions like oxidation of the trifluoromethyl group.

Grignard Reagent-Mediated Synthesis

Grignard Formation and Ketone Synthesis

A patent-pending method (WO2021171301A1) describes the use of Grignard reagents to construct the trifluoromethylphenyl backbone.

Reaction Steps
  • Grignard Reagent Preparation :
    • Halo-3-nitro-5-(trifluoromethyl)benzene (X = Br, I) reacts with magnesium in tetrahydrofuran (THF) to form the aryl magnesium halide.
  • Acylation with Trifluoroacetic Anhydride :
    • The Grignard reagent reacts with trifluoroacetic anhydride ((CF₃CO)₂O) to yield the ketone after acidic workup.
Key Parameters
  • Catalyst : Transition metal-ligand complexes (e.g., CuI·PPh₃) enhance coupling efficiency.
  • Yield : 70–85%, with <0.1% impurities reported.

Industrial Scalability

  • Continuous Flow Systems : Improve safety and yield by maintaining precise temperature control during exothermic Grignard formation.
  • Cost Efficiency : Recyclable solvents (e.g., THF) and catalysts reduce production costs.

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison
Method Yield (%) Purity (%) Scalability Cost Efficiency
Friedel-Crafts Acylation 60–75 90–95 Moderate High
Sequential Nitration 50–65 95+ High Moderate
Grignard-Mediated 70–85 >99 High High

Critical Evaluation

  • Friedel-Crafts Acylation : Suitable for laboratory-scale synthesis but limited by regioselectivity issues.
  • Sequential Nitration : Ideal for industrial applications due to straightforward purification.
  • Grignard-Mediated : Offers superior yield and purity, though requires specialized equipment for handling air-sensitive reagents.

Chemical Reactions Analysis

Reduction Reactions

The nitro group undergoes catalytic hydrogenation under standard conditions. Key findings include:

Reagents/ConditionsProductYield/NotesReference
H₂ (1–3 atm), Pd/C, EtOH3-Amino-5-(trifluoromethyl)phenyl derivativeComplete nitro reduction
Zn/HCl, aqueous ethanolPartial reduction to hydroxylamine intermediateRequires controlled pH

The trifluoromethyl groups remain intact during these reductions, preserving the compound's lipophilicity.

Nucleophilic Substitution

The electron-deficient aromatic ring facilitates selective substitutions:

Meta-Directed Reactions :

  • Halogenation : Reacts with Cl₂/FeCl₃ at 50°C to yield 3-nitro-5-(trifluoromethyl)-2-chloroacetophenone .

  • Sulfonation : SO₃/H₂SO₄ introduces sulfonic acid groups at the 4-position.

Electrophilic Aromatic Substitution (EAS) Limitations :
The strong electron-withdrawing effects of -NO₂ and -CF₃ groups deactivate the ring, restricting EAS to highly reactive electrophiles .

Cyclization Reactions

The ketone group participates in heterocycle formation:

ReagentsProductApplicationReference
NH₂OH·HCl, NaOH, EtOHIsoxazoline derivativesPesticide intermediates
Hydrazine hydratePyrazole analogsBioactive compound synthesis

Cyclization mechanisms involve nucleophilic attack on the carbonyl followed by ring closure .

Functional Group Interconversion

Carbonyl Reactivity :

  • Grignard Addition : RMgX reagents yield tertiary alcohols, though steric hindrance from -CF₃ groups limits yields.

  • Oxime Formation : Reacts with hydroxylamine to form stable oximes (melting points 120–125°C) .

Radical Reactions

Under UV light or radical initiators (e.g., AIBN):

  • Trifluoromethyl Migration : Rare rearrangement observed in photochemical studies .

  • Nitro Group Stability : Resists homolytic cleavage under standard radical conditions.

Industrial-Scale Modifications

Batch reactor optimizations for large-scale synthesis include:

  • Temperature Control : 80–100°C for exothermic reactions.

  • Purification : Recrystallization from hexane/EtOAc (95% purity) .

Mechanistic Insights

  • Electrophilicity : The trifluoroacetyl group enhances carbonyl electrophilicity (δ+ charge ~0.45 e) .

  • Steric Effects : Ortho-substitution by -CF₃ restricts access to the carbonyl, favoring meta-directed pathways.

This compound’s reactivity profile underscores its utility in synthesizing fluorinated agrochemicals and pharmaceuticals, particularly when meta-substituted aromatic intermediates are required .

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone is C9H6F6NOC_9H_6F_6NO, with a molecular weight of approximately 243.15 g/mol. The compound features a trifluoromethyl group and a nitro group attached to a phenyl ring, contributing to its distinctive reactivity and stability.

Antimicrobial Activity

Research indicates that fluorinated compounds often exhibit enhanced biological activity. A study evaluated the anti-mycobacterial properties of related nitrobenzamide derivatives, revealing that while some compounds showed significant activity against Mycobacterium smegmatis, others did not demonstrate growth inhibition at concentrations up to 100 µM . The structural similarities suggest potential for this compound in developing new antimycobacterial agents.

Anticancer Properties

Fluorinated compounds are also being explored for anticancer applications. The incorporation of trifluoromethyl groups can enhance lipophilicity and metabolic stability, making them suitable candidates for drug development. Studies have shown that modifications in the aromatic system can lead to increased cytotoxicity against various cancer cell lines .

Polymer Chemistry

In material science, this compound can be utilized as a building block for synthesizing fluorinated polymers. These materials exhibit superior thermal stability and chemical resistance compared to their non-fluorinated counterparts. Research into fluorinated polymers has shown promising results in applications such as coatings and membranes .

Synthesis of Fluorinated Compounds

The compound serves as an intermediate in the synthesis of other fluorinated chemicals. Its reactivity allows it to participate in nucleophilic substitution reactions, which can be harnessed to create more complex fluorinated structures . This is particularly valuable in the pharmaceutical industry for developing new drugs with improved efficacy.

Case Studies and Research Findings

StudyFocusFindings
Tiwari et al., 2013Antimycobacterial activityRelated nitrobenzamide derivatives showed varying activity against M. smegmatis; suggests potential for similar compounds .
Richter et al., 2018Synthesis and characterizationCharacterized side products from synthesis pathways involving trifluoromethyl groups; highlighted importance in drug design .
Wu et al., 2012Polymer applicationsDiscussed the benefits of fluorinated polymers in industrial applications; noted enhanced properties due to fluorination .

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl groups enhance the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modify biological molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone is unique due to the presence of both trifluoromethyl and nitro groups, which impart distinct chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .

Biological Activity

2,2,2-Trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone (CAS No. 1391469-75-2) is a fluorinated organic compound that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the molecular formula C9H8ClF6N and a molecular weight of 279.61 g/mol. It features a trifluoromethyl group and a nitro group attached to a phenyl ring, which are significant for its biological activity.

PropertyValue
Molecular FormulaC9H8ClF6N
Molecular Weight279.61 g/mol
Boiling PointNot available
Solubility0.0343 mg/ml
Lipophilicity (Log P)3.61
Bioavailability Score0.55

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

  • Enzyme Inhibition : The compound has been shown to act as an inhibitor of cytochrome P450 enzymes, particularly CYP3A4, which plays a crucial role in drug metabolism and bioactivation .
  • Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains, potentially due to its ability to disrupt microbial cell membranes or interfere with metabolic pathways .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound and its derivatives:

  • Neuroprotective Potential : A study highlighted the synthesis of neuroprotective compounds derived from trifluoromethylated phenyl ethanol. The compound was utilized as a chiral building block in the synthesis of neuroprotective agents, showcasing its potential in treating neurodegenerative diseases .
  • Biotransformation Studies : Research involving recombinant E. coli demonstrated the biotransformation of related compounds into valuable products with high enantioselectivity. This indicates that derivatives of this compound can be effectively utilized in biocatalytic processes for pharmaceutical applications .
  • Anticancer Activity : Some derivatives have shown promising anticancer activity in vitro against various cancer cell lines. For instance, compounds with similar structures have been noted for their ability to inhibit growth in leukemia cell lines with low IC50 values .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2,2,2-trifluoro-1-[3-nitro-5-(trifluoromethyl)phenyl]ethanone, and what factors influence yield?

  • Methodological Answer : The compound is typically synthesized via Friedel-Crafts acylation, where a trifluoroacetyl group is introduced to a nitro-substituted benzene derivative. For example, a similar compound (CAS 1125812-58-9) was prepared using isopropylmagnesium chloride and trifluoroacetyl chloride under anhydrous conditions in tetrahydrofuran (THF) at -5°C . Key factors include:

  • Reagent purity : Moisture-sensitive reagents (e.g., Grignard reagents) require strict anhydrous conditions.
  • Temperature control : Low temperatures (-5°C to 0°C) minimize side reactions.
  • Workup : Post-reaction acid hydrolysis (e.g., 12N HCl) and purification via silica gel chromatography improve yield (69% reported in analogous syntheses) .

Q. How can spectroscopic techniques (e.g., NMR, IR, MS) be used to characterize this compound?

  • Methodological Answer :

  • NMR : 19F^{19}\text{F} NMR identifies trifluoromethyl (-CF3_3) and nitro (-NO2_2) groups via distinct shifts (e.g., -CF3_3 at ~-60 to -70 ppm) .
  • IR : Stretching vibrations for C=O (1700–1750 cm1^{-1}), NO2_2 (1520–1350 cm^{-1), and C-F (1100–1250 cm1^{-1}) confirm functional groups .
  • Mass Spectrometry : High-resolution MS (HRMS) calculates exact mass (e.g., molecular formula C10_{10}H5_{5}F6_{6}NO3_{3}) to verify purity and detect isotopic patterns .

Advanced Research Questions

Q. What computational methods are suitable for studying the electronic properties of this compound?

  • Methodological Answer : Density Functional Theory (DFT) simulations predict electronic behavior:

  • HOMO-LUMO gaps : Assess reactivity and charge transfer potential.
  • Electrostatic potential maps : Visualize electron-deficient regions (e.g., nitro and trifluoromethyl groups), guiding derivatization strategies .
  • Solvent effects : Include polarizable continuum models (PCM) to simulate solvent interactions .

Q. How can conflicting data on reaction intermediates be resolved during synthesis optimization?

  • Methodological Answer :

  • In-situ monitoring : Use techniques like FT-IR or Raman spectroscopy to track intermediate formation in real time.
  • Isolation and characterization : Capture intermediates via flash chromatography and analyze with LC-MS or 1H^{1}\text{H}-13C^{13}\text{C} HSQC NMR .
  • Mechanistic studies : Isotopic labeling (e.g., 18O^{18}\text{O} in nitro groups) clarifies reaction pathways .

Q. What strategies mitigate decomposition risks during storage and handling?

  • Methodological Answer :

  • Storage : Keep in amber vials under inert gas (argon/nitrogen) at -20°C to prevent photodegradation and hydrolysis .
  • Handling : Use gloveboxes for moisture-sensitive steps (e.g., Grignard reagent addition) .
  • Stability assays : Conduct accelerated aging studies (40°C/75% RH) with HPLC monitoring to identify degradation products .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for Friedel-Crafts acylation of polyhalogenated aromatics?

  • Methodological Answer :

  • Variable substrate reactivity : Electron-withdrawing groups (e.g., -NO2_2, -CF3_3) deactivate aromatic rings, reducing acylation efficiency. Compare reactivity scales (Hammett σ values) to rationalize yield differences .
  • Catalyst optimization : Screen Lewis acids (e.g., AlCl3_3 vs. FeCl3_3) to improve regioselectivity .
  • Byproduct analysis : Use GC-MS to detect competing pathways (e.g., over-acylation or ring chlorination) .

Derivative Development & Applications

Q. What pharmacological applications are explored for derivatives of this compound?

  • Methodological Answer :

  • Antimicrobial agents : Derivatives with pyrazole or thiazole moieties show activity against Gram-positive bacteria (MIC: 2–8 µg/mL) .
  • Kinase inhibitors : Trifluoromethyl groups enhance binding to hydrophobic enzyme pockets (e.g., EGFR inhibitors) .
  • Metabolic stability : Introduce morpholine or piperazine substituents to improve pharmacokinetics .

Safety & Environmental Considerations

Q. What environmental hazards are associated with this compound, and how can they be mitigated?

  • Methodological Answer :

  • Aquatic toxicity : The compound’s logP (~3.5) suggests bioaccumulation potential. Use biodegradability assays (OECD 301F) to assess persistence .
  • Waste disposal : Incinerate at >1000°C with scrubbers to prevent trifluoromethyl emissions .

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